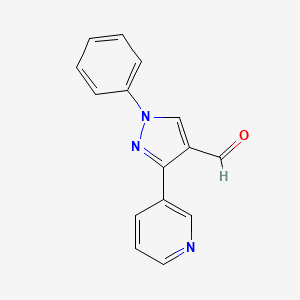
1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde
概要
説明
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyridin-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-acetylpyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.
科学的研究の応用
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a pharmacologically active compound in drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
類似化合物との比較
- 1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Uniqueness: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
特性
IUPAC Name |
1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVXJJNBAJELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358095 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36640-50-3 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo, and what types of heterocyclic compounds can be synthesized from it?
A1: this compound serves as a crucial starting material for synthesizing diverse heterocyclic compounds. [] For instance, reacting it with ethyl bromoacetate and sodium sulfide yields 1-phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester. [] This ester can be further modified; alkaline hydrolysis produces the corresponding acid, while reacting it with hydrazine hydrate forms the corresponding hydrazide. [] This hydrazide is further reacted with potassium isocyanate and ammonium isothiocyanate to yield triazole and thiadiazole derivatives, respectively. [] Furthermore, reacting the aldehyde with hydroxylamine hydrochloride produces 4-cyanopyrazol-5-one. [] Treatment of this compound with phosphorus oxychloride (POCl3) leads to the formation of 5-chloro-4-cyanopyrazole, which upon reaction with hydrazines yields pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives. [] These examples showcase the versatility of this compound as a building block in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















